molecular formula C8H9F2IN2O2 B2873890 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid CAS No. 1946817-25-9

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid

Cat. No.: B2873890
CAS No.: 1946817-25-9
M. Wt: 330.073
InChI Key: XZFHTQYNYKFHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is a chemical compound with the molecular formula C8H9F2IN2O2 It is characterized by the presence of a pyrazole ring substituted with difluoromethyl and iodine groups, and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and iodine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent steps include the introduction of the difluoromethyl group via fluorination reactions and the iodination of the pyrazole ring. The final step involves the attachment of the butanoic acid side chain through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of the iodine group or the reduction of the pyrazole ring.

    Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, reduction may produce deiodinated derivatives, and substitution reactions can result in various substituted pyrazole compounds.

Scientific Research Applications

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and iodine substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid
  • 3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid

Uniqueness

3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butanoic acid side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[5-(difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2IN2O2/c1-4(2-6(14)15)13-7(8(9)10)5(11)3-12-13/h3-4,8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFHTQYNYKFHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C(=C(C=N1)I)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.